molecular formula C3H4N2S B099067 5-Thiazolamine CAS No. 17721-00-5

5-Thiazolamine

Cat. No. B099067
CAS RN: 17721-00-5
M. Wt: 100.14 g/mol
InChI Key: LKFXYYLRIUSARI-UHFFFAOYSA-N
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Description

5-Thiazolamine is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This structure is a key motif in various natural and synthetic compounds with significant biological and pharmacological activities. The presence of sulfur in the thiazole ring enhances the pharmacological properties of these compounds, making them valuable in the synthesis of organic combinations with diverse therapeutic applications, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective agents .

Synthesis Analysis

The synthesis of thiazolamine derivatives has been approached through various methods, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry techniques. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity. For instance, 5-Methyl-2-thiazolamine was synthesized from propionaldehyde, acetic anhydride, and thiourea, demonstrating a high yield and control over the reaction, which is suitable for batch production . Additionally, thiazole-2(3H)-ones were synthesized via a [3,3]-sigmatropic rearrangement/5-exo-dig cyclization of N-propargylamines, showcasing an efficient methodology for preparing these compounds .

Molecular Structure Analysis

The molecular structure of thiazolamine derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, and its electronic properties were analyzed using density functional theory (DFT) calculations. The study found a good correlation between observed and theoretical vibrational frequencies, indicating the reliability of the DFT method for predicting molecular properties .

Chemical Reactions Analysis

Thiazolamine derivatives undergo various chemical reactions that contribute to their diverse biological activities. For instance, 5-substituted 2-amino-1,3,4-thiadiazoles were transformed into their corresponding 2-bromo derivatives, which were then reacted with N,N-dialkylaminoethylamines or N-methylpiperazine to afford amino-1,3,4-thiadiazole derivatives with antihistaminic, anticholinergic, and norepinephrine-potentiating activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolamine derivatives vary depending on their specific substitutions and structural features. Strong photoluminescence was observed in 2,5-diarylthiophene derivatives, and differences in liquid crystalline characteristics and cyclic voltammograms were noted between thiophene and thiazole derivatives . Additionally, the synthesis of thiazolidine-2,4-diones and their derivatives demonstrated substantial hypoglycemic and hypolipidemic activities in diabetic mice, with the 5-(4-oxybenzyl) moiety being essential for activity .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

5-Thiazolamine, especially in the form of 5-(trifluoromethyl)-2-thiazolamine, serves as a key intermediate in the manufacture of various pharmaceuticals and chemicals. An efficient and low-cost synthesis method for 5-(trifluoromethyl)-2-thiazolamine has been developed, which could have significant implications for pharmaceutical manufacturing (Bao et al., 2016).

Anticancer and Antimicrobial Properties

5-Thiazolamine derivatives have shown promise in medicinal chemistry due to their diverse pharmacological activities. These include antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects. The significance of thiazole in medicinal chemistry and its potential in drug discovery has been highlighted extensively (Borcea et al., 2021). Additionally, 4-thiazolidinones, a related compound class, are under investigation for their anticancer properties in human squamous carcinoma cells, demonstrating the potential of thiazolamine derivatives in oncology research (Szychowski et al., 2017).

Neuropharmacology

In neuropharmacology, certain 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamine derivatives have been identified as dopamine agonists with significant central nervous system effects, indicating potential applications in neurological disorders (Jaén et al., 1990).

Antimicrobial and Antinephritic Effects

5-Thiazolamine derivatives have shown effectiveness against thrombocytopenia and idiopathic thrombocytopenic purpura (ITP) without blood toxicity, indicating potential therapeutic applications (Tsuji et al., 1998). Additionally, certain derivatives have displayed promising antimicrobial properties (Derkach et al., 2016).

Drug Discovery and Development

The thiazolo[4,5-d]pyrimidines, a structurally related class to 5-thiazolamine, have been found to possess a broad range of pharmacological activities, highlighting the significance of thiazole derivatives in drug discovery (Kuppast & Fahmy, 2016).

Safety And Hazards

When handling 5-Thiazolamine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Thiazolidine derivatives, including 5-Thiazolamine, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c4-3-1-5-2-6-3/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFXYYLRIUSARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497267
Record name 1,3-Thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Thiazolamine

CAS RN

17721-00-5
Record name 1,3-Thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Murai, N Tanaka, K Takekoshi, M Hoshaku… - European Journal of … - Wiley Online Library
5‐N,N‐Diarylaminothiazoles containing cyano and nitro groups were synthesized using the Pd‐catalyzed Buchwald‐Hartwig amination reaction with good yields. The cyano group in …
K Yamaguchi, T Murai, S Hasegawa… - The Journal of …, 2015 - ACS Publications
A series of 5-N-arylaminothiazoles was prepared by reacting thioamide dianions derived from secondary thioamides with thioformamides, followed by sequential oxidation with iodine. X…
Number of citations: 38 pubs.acs.org
T Murai, K Yamaguchi, F Hori… - The Journal of Organic …, 2014 - ACS Publications
5-Amino-2-selenazolines were synthesized by reacting selenoamide dianions generated from secondary selenoamides and BuLi with tertiary thio- and selenoformamides followed by …
Number of citations: 33 pubs.acs.org

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